N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Overview
Description
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a butylamino group, and a dichlorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the butylamino group: This step involves the reaction of the benzodioxole intermediate with butylamine under controlled conditions.
Formation of the enone moiety: This is achieved through the condensation of the benzodioxole-butylamine intermediate with an appropriate aldehyde.
Final coupling with 2,4-dichlorobenzamide: This step involves the reaction of the enone intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but has different substituents.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Another compound with a benzodioxole ring, but with a different functional group arrangement.
Uniqueness
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-2-3-8-24-21(27)17(9-13-4-7-18-19(10-13)29-12-28-18)25-20(26)15-6-5-14(22)11-16(15)23/h4-7,9-11H,2-3,8,12H2,1H3,(H,24,27)(H,25,26)/b17-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVILOFQGPKVDD-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.